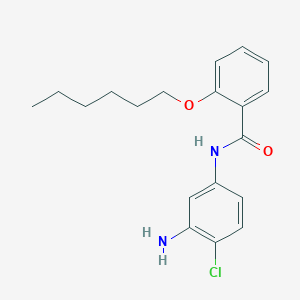

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide

描述

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide is a benzamide derivative characterized by a 2-(hexyloxy) group attached to the benzamide core and a 3-amino-4-chlorophenyl substituent on the amide nitrogen. This compound’s structure combines a lipophilic hexyloxy chain with an electron-donating amino group and an electron-withdrawing chlorine atom, which may influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-2-3-4-7-12-24-18-9-6-5-8-15(18)19(23)22-14-10-11-16(20)17(21)13-14/h5-6,8-11,13H,2-4,7,12,21H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHBIWFWHIOYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 2-hexyloxybenzoic acid.

Amidation Reaction: The key step involves the formation of an amide bond between the amino group of 3-amino-4-chloroaniline and the carboxyl group of 2-hexyloxybenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to enhance efficiency and yield. The use of robust purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

化学反应分析

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Nitro derivatives.

Reduction: Dechlorinated benzamide.

Substitution: Amino or thiol-substituted benzamides.

科学研究应用

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide is investigated for its potential as a pharmacologically active compound. Its applications include:

- Anti-inflammatory Agents : The compound may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain management.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cells through mechanisms such as tyrosine kinase inhibition and apoptosis induction.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A study summarized the minimum inhibitory concentrations (MICs) against different bacterial strains:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective |

| Methicillin-resistant S. aureus (MRSA) | 16 | Moderate |

| Escherichia coli | 32 | Less effective |

| Candida albicans | 64 | Moderately effective |

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Biological Research

In biological research, this compound serves as a probe to study biochemical pathways and molecular interactions. Its ability to modulate enzyme activity makes it valuable for exploring various signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against a range of bacteria. The findings indicated that structural modifications significantly influenced biological activity, with chlorinated substituents enhancing potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer treatment, the compound was tested for cytotoxic effects against various cancer cell lines. Results showed selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a therapeutic window for further development.

作用机制

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active site of the target, while the hexyloxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural analogs of N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide

Key Observations :

- Substituent Effects: The 3-amino-4-chlorophenyl group introduces both hydrogen-bonding (amino) and hydrophobic (chloro) interactions, contrasting with methoxy- or bromine-containing analogs (e.g., Rip-B or N-(4-bromophenyl) derivatives) .

Key Observations :

- Sigma Receptor Targeting: Benzamides with piperidinyl or iodinated groups (e.g., [¹²⁵I]PIMBA) show high affinity for sigma receptors in prostate cancer, suggesting that the target compound’s hexyloxy chain could be optimized for similar diagnostic/therapeutic applications .

- Antimicrobial vs. Antioxidant Activity: Substituents like thiourea () or azetidinone () rings enhance antimicrobial/antioxidant effects, whereas the target compound’s amino and chloro groups may favor different interactions .

Physicochemical Properties

Crystallographic and synthetic data highlight substituent-driven variations in solubility and stability:

- Crystal Structures : Derivatives like N-(4-chlorophenyl)-2-hydroxybenzamide () exhibit planar benzamide cores stabilized by intramolecular hydrogen bonds. The target compound’s hexyloxy group may disrupt crystallinity, increasing amorphous character .

- Solubility : Methoxy or hydroxyl groups (e.g., Rip-B) improve water solubility, whereas longer alkoxy chains (hexyloxy) reduce it, necessitating formulation adjustments for bioavailability .

生物活性

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide is an organic compound that has garnered attention due to its potential biological activities. This compound features a benzamide core with an amino group, a chloro substituent, and a hexyloxy group, which contribute to its pharmacological properties. The compound is being investigated for various applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator.

The synthesis of this compound typically involves the amidation reaction between 3-amino-4-chloroaniline and 2-hexyloxybenzoic acid. Key reagents used in this synthesis include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the amide bond under mild conditions. The final product is purified through recrystallization or column chromatography to ensure high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents enhance binding affinity to target sites, while the hexyloxy group increases lipophilicity, facilitating membrane permeability. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, which is crucial for its therapeutic effects.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, it has shown potential in inhibiting certain kinases involved in cancer progression. In vitro assays have indicated that derivatives of benzamides can significantly reduce kinase activity, suggesting that this compound could be further developed as a therapeutic agent in oncology .

Case Studies

- Anti-HBV Activity : A related study explored the anti-HBV (Hepatitis B Virus) activity of benzamide derivatives, including compounds structurally similar to this compound. These derivatives increased intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. The study demonstrated that certain benzamide derivatives could effectively reduce HBV DNA levels in cell cultures, highlighting their potential as antiviral agents .

- Anticancer Properties : Another investigation focused on the anticancer properties of benzamide derivatives, including those with similar structural features. The results showed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that compounds like this compound could serve as lead compounds for further development in cancer therapy .

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-(hexyloxy)benzoyl chloride and 3-amino-4-chloroaniline. Key steps include:

- Activation : Use of coupling agents like HATU or DCC to enhance reaction efficiency under inert conditions (N₂ atmosphere).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Optimization : Reaction temperature (0–5°C for exothermic acyl chloride addition) and stoichiometric ratios (1.2:1 acyl chloride:amine) minimize side products like unreacted amine or dimerization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical data points should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm) and hexyloxy chain integration (δ 3.9–4.1 ppm for -OCH₂-; δ 1.2–1.6 ppm for -(CH₂)₅CH₃). Confirm amine (-NH₂) absence of splitting due to hydrogen bonding .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ and [M−NH₃+H]⁺ fragments to validate molecular weight and amine group stability .

- UV-Vis : Monitor λmax shifts in polar solvents to assess electronic transitions influenced by the chloro and amino substituents .

Advanced Research Questions

Q. How does the substitution pattern (chloro, amino, hexyloxy) influence the compound’s bioactivity, particularly in enzyme inhibition or receptor binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The chloro group enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., bacterial PPTase enzymes). The hexyloxy chain increases membrane permeability, while the amino group facilitates hydrogen bonding with catalytic residues. Comparative studies with analogs lacking the hexyloxy group show reduced cellular uptake .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking (AutoDock Vina) to map interactions with targets like bacterial PPTases .

Q. How can researchers resolve contradictions in enzymatic assay data, such as variable IC₅₀ values across studies?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., known PPTase inhibitors) and validate enzyme activity via coupled assays (e.g., NADH depletion).

- Buffer Optimization : Test pH (6.5–8.0) and ionic strength to account for solubility differences. For example, aggregation at high concentrations (>100 µM) may artificially inflate IC₅₀ values .

- Data Normalization : Use Z-factor analysis to assess assay robustness and rule out false positives/negatives .

Q. What computational strategies are suitable for predicting metabolic stability and toxicity profiles?

- Methodological Answer :

- Metabolism Prediction : Employ Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 oxidation sites (e.g., hexyloxy chain) and glucuronidation of the amino group .

- Toxicity Screening : Use ProTox-II to assess hepatotoxicity risks linked to aromatic chloro substituents and Ames test predictions for mutagenicity .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous vs. lipid-rich media?

- Methodological Answer :

- Solvent Systems : The hexyloxy group enhances solubility in nonpolar solvents (logP ~3.5), but protonation of the amino group in acidic buffers (pH <5) increases aqueous solubility. Use dynamic light scattering (DLS) to detect micelle formation in PBS, which may skew measurements .

- Experimental Replication : Standardize solvent pre-saturation times (≥24 hrs) and temperature (25°C) to ensure equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。